molecular formula C12H13N3O3 B2720380 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 865286-69-7

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2720380
CAS No.: 865286-69-7
M. Wt: 247.254
InChI Key: KARDIMGGDAZSLO-UHFFFAOYSA-N
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Description

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, built around a versatile 1,3,4-oxadiazole core. The 1,3,4-oxadiazole pharmacophore is extensively documented in scientific literature for its wide range of biological activities, particularly in the development of novel anticancer agents . Research indicates that 1,3,4-oxadiazole derivatives can function through multiple mechanisms of action, such as the inhibition of key enzymes and proteins that are crucial for cancer cell proliferation. These potential mechanisms include inhibiting enzymes like thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . The 4-methoxyphenyl moiety at the 5-position of the oxadiazole ring is a common structural feature in many bioactive molecules, as it can influence the compound's electronic properties and binding affinity to biological targets . The propanamide side chain at the 2-position provides a potential site for further molecular interaction or functionalization. This compound is intended for research purposes only, specifically for use in assays to investigate its biochemical properties, potential enzyme inhibition, and cytotoxic effects on various cancer cell lines. It is strictly for laboratory research and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-3-10(16)13-12-15-14-11(18-12)8-4-6-9(17-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARDIMGGDAZSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-methoxybenzohydrazide with propionic anhydride under reflux conditions, followed by cyclization with phosphorus oxychloride to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to a dihydro derivative.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide. For instance:

  • Cytotoxicity Assays : The compound exhibited significant cytotoxic effects against various cancer cell lines. In one study, it showed percent growth inhibition (PGI) values of over 70% against multiple cancer types such as glioblastoma and breast cancer .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells by disrupting cellular pathways essential for survival and proliferation. This is achieved through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. It has been tested against various bacterial strains and shown to inhibit growth effectively, suggesting its potential use as an antibacterial agent .

Reaction Conditions

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Common solvents include dimethyl sulfoxide (DMSO) and ethanol.

Study 1: Anticancer Efficacy

In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized several derivatives of oxadiazoles and evaluated their anticancer properties. The results indicated that compounds similar to this compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of oxadiazole derivatives. The study found that this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of oxidative stress and apoptosis pathways.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
N-(4-Ethylphenyl)-2-({5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)propanamide (8i) C₂₂H₂₂N₄O₂S 406 130–132 Indole-methyl, sulfanyl
N-(4-Ethoxyphenyl)-2-({5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)propanamide (8k) C₂₂H₂₂N₄O₃S 422 128–129 Indole-methyl, ethoxy-phenyl
2-((5-(1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)propanamide (8i) C₂₄H₂₈N₄O₅S₂ 516.63 142–144 Piperidinyl-sulfonyl, p-tolyl
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) C₃₂H₂₈N₄O₅S 580.65 Not reported 4-Methoxyphenylmethyl, sulfamoyl

Key Observations :

  • Substituent Effects : Sulfonyl groups (e.g., in compound 8i ) increase molecular weight and polarity compared to sulfanyl derivatives (e.g., compound 8i ). This may enhance solubility in polar solvents but reduce membrane permeability.
  • Aromatic vs. Heteroaryl Side Chains : Compounds with indole-methyl groups (e.g., 8i ) exhibit lower melting points (130–132°C) than those with piperidinyl-sulfonyl moieties (142–144°C ), likely due to reduced crystallinity from bulky substituents.

Antidiabetic Potential

Compounds with sulfanyl linkages, such as 8i and 8k , demonstrated moderate to high antidiabetic activity in molecular docking studies targeting α-amylase and α-glucosidase enzymes. The indole-methyl group in 8i may contribute to hydrophobic interactions with enzyme pockets, while the ethoxy-phenyl substituent in 8k enhances resonance stabilization .

Antifungal Activity

LMM5, which shares the 4-methoxyphenylmethyl group with the target compound, exhibited potent activity against Candida albicans (MIC = 8 µg/mL) by inhibiting thioredoxin reductase . This suggests that methoxy-substituted aryl groups enhance antifungal efficacy through target-specific interactions.

Cytotoxic and Enzyme Inhibitory Effects

The HDAC inhibitor 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide (Figure 19 ) showed IC₅₀ values of 1.2 µM against MCF-7 breast cancer cells. The propanamide side chain’s hydrogen-bonding capability is critical for HDAC active-site binding, a feature shared with the target compound .

Biological Activity

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a compound that belongs to the oxadiazole class of heterocyclic compounds. The biological activity of oxadiazole derivatives has been extensively studied, revealing a wide range of pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the specific biological activities associated with this compound, synthesizing findings from various studies.

Structure and Synthesis

The compound features a 1,3,4-oxadiazole ring substituted with a 4-methoxyphenyl group and a propanamide moiety. The synthesis of such compounds typically involves the reaction of hydrazides with carboxylic acid derivatives or other methods that facilitate the formation of the oxadiazole ring.

Anticancer Activity

Research has shown that oxadiazole derivatives exhibit significant anticancer activity. For instance, studies indicate that compounds containing the oxadiazole unit can induce apoptosis in various cancer cell lines. In particular:

  • Mechanism of Action : this compound may induce apoptosis through pathways involving p53 activation and caspase-3 cleavage. These pathways are crucial for programmed cell death and are often dysregulated in cancer cells .
  • Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The reported IC50 values suggest potent activity at sub-micromolar concentrations .

Antimicrobial Activity

Oxadiazole derivatives have also been noted for their antimicrobial properties:

  • Antibacterial Effects : this compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective inhibition at low concentrations .
  • Antifungal Properties : Additionally, this compound has demonstrated antifungal activity against various strains, indicating its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives are another area of interest:

  • In Vivo Studies : Research has indicated that this compound may reduce inflammation in animal models. This effect is likely mediated through inhibition of pro-inflammatory cytokines and modulation of immune responses .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

StudyBiological ActivityFindings
AnticancerInduces apoptosis in MCF-7 cells with an IC50 < 1 µM
AntimicrobialEffective against E. coli and S. aureus with MIC values < 10 µM
Anti-inflammatoryReduces inflammation markers in vivo

Q & A

Q. Advanced Research Focus

  • 2D NMR (HSQC, HMBC) : Assign ambiguous proton-carbon correlations, particularly for overlapping aromatic or heterocyclic signals .
  • X-ray crystallography : Resolve stereochemical uncertainties; similar oxadiazole derivatives have been structurally validated via single-crystal studies (e.g., C15H12N2O3, PDB ID: 114333-42-5) .
  • HPLC-PDA/MS : Detect and quantify impurities (e.g., unreacted intermediates) using gradients like acetonitrile/water with 0.1% formic acid .

How can researchers evaluate the biological activity of this compound, such as enzyme inhibition or cytotoxicity?

Q. Advanced Research Focus

  • LOX Inhibition Assay : Measure IC₅₀ values using spectrophotometric methods (e.g., linoleic acid substrate at 234 nm) .
  • Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HeLa or MCF-7), noting that related oxadiazoles show IC₅₀ >100 µM, indicating low toxicity .
  • Molecular Docking : Simulate interactions with target enzymes (e.g., lipoxygenase) using software like AutoDock Vina; prioritize hydrogen bonding with methoxy and oxadiazole groups .

What computational tools are recommended for studying structure-activity relationships (SAR) of this compound?

Q. Advanced Research Focus

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • MD Simulations : Assess stability in biological membranes (e.g., GROMACS with CHARMM36 force field) to predict bioavailability .
  • QSAR Models : Use descriptors like LogP, polar surface area, and topological indices to correlate structural features with bioactivity .

How do structural modifications (e.g., substituent variations) impact the compound's physicochemical properties?

Q. Advanced Research Focus

  • Methoxy Group Replacement : Substituting 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) increases polarity (LogP reduction by ~0.5) but may reduce membrane permeability .
  • Propanamide Chain Extension : Adding methyl groups to the propanamide moiety enhances steric bulk, potentially improving target selectivity .
  • Sulfonyl vs. Carbonyl Linkers : Sulfonyl groups (as in analogs from ) increase acidity (pKa ~3.5) and hydrogen-bonding capacity compared to carbonyl counterparts.

What strategies mitigate challenges in reproducibility, such as inconsistent yields or purity?

Q. Methodological Focus

  • Reagent Purity : Use freshly distilled POCl₃ for cyclization to avoid side reactions .
  • Moisture Control : Conduct coupling reactions under inert atmosphere (N₂/Ar) to prevent hydrolysis of COMU® .
  • Chromatographic Refinement : Employ prep-HPLC for final purification (≥98% purity) when standard column chromatography fails .

How does this compound compare to structurally related 1,3,4-oxadiazoles in terms of stability under physiological conditions?

Q. Advanced Research Focus

  • pH Stability : Oxadiazoles are stable at pH 5–7 but hydrolyze in strongly acidic/basic conditions (e.g., t₁/₂ <24 hrs at pH 2 or 10) .
  • Metabolic Resistance : The methoxy group reduces CYP450-mediated oxidation compared to hydroxylated analogs, as shown in microsomal assays .

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